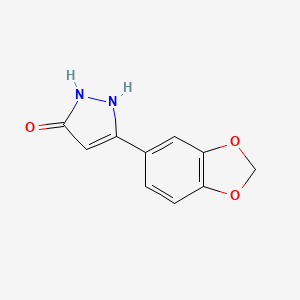![molecular formula C24H28N2O4 B5331622 (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B5331622.png)
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxyethoxy intermediate: This involves the reaction of 4-butan-2-ylphenol with ethylene oxide under basic conditions to form 4-(2-(4-butan-2-ylphenoxy)ethoxy)phenol.
Ethoxylation: The intermediate is further reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, forming 4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenol.
Formation of the cyanoprop-2-enamide: The final step involves the reaction of the ethoxylated intermediate with acrylonitrile and a suitable catalyst to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy and ethoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and ethoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- (E)-3-[4-[2-(4-isopropylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Uniqueness
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity.
Propiedades
IUPAC Name |
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-4-17(3)19-7-9-21(10-8-19)29-12-13-30-22-11-6-18(15-23(22)28-5-2)14-20(16-25)24(26)27/h6-11,14-15,17H,4-5,12-13H2,1-3H3,(H2,26,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIYEQBVOQCKML-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5331544.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethylquinoline-3-carboxamide](/img/structure/B5331553.png)
![N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5331555.png)
![methyl 4-[(methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amino)methyl]benzoate](/img/structure/B5331567.png)
![4-ethyl-5-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5331591.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5331597.png)
![N-cyclopropyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinecarboxamide](/img/structure/B5331602.png)
![2-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzoic acid](/img/structure/B5331606.png)
![4-[3-(3-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5331611.png)
![(6E)-6-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331619.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5331646.png)
![2-[({1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5331656.png)
